
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-tris(phenylmethoxy)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-tris(phenylmethoxy)chromen-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-tris(phenylmethoxy)chromen-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, followed by the introduction of the chromen-4-one core and the phenylmethoxy groups. Common reagents used in these reactions include phenols, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-tris(phenylmethoxy)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-tris(phenylmethoxy)chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-tris(phenylmethoxy)chromen-4-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. For example, its antioxidant properties may involve scavenging of free radicals and inhibition of oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one
- 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-7-methoxy-H-1-benzopyran-4-one
Uniqueness
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-tris(phenylmethoxy)chromen-4-one is unique due to its specific substitution pattern and the presence of multiple phenylmethoxy groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C49H36O7 |
|---|---|
Peso molecular |
736.8 g/mol |
Nombre IUPAC |
2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-3,5,7-tris(phenylmethoxy)chromen-4-one |
InChI |
InChI=1S/C49H36O7/c50-46-45-43(52-32-35-18-8-2-9-19-35)29-40(51-31-34-16-6-1-7-17-34)30-44(45)54-47(48(46)53-33-36-20-10-3-11-21-36)37-26-27-41-42(28-37)56-49(55-41,38-22-12-4-13-23-38)39-24-14-5-15-25-39/h1-30H,31-33H2 |
Clave InChI |
QWXNDRCQBALYFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC3=C(C(=C2)OCC4=CC=CC=C4)C(=O)C(=C(O3)C5=CC6=C(C=C5)OC(O6)(C7=CC=CC=C7)C8=CC=CC=C8)OCC9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


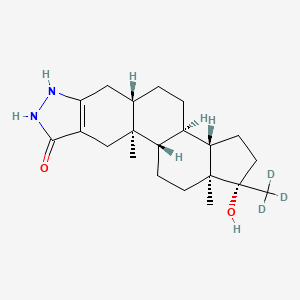

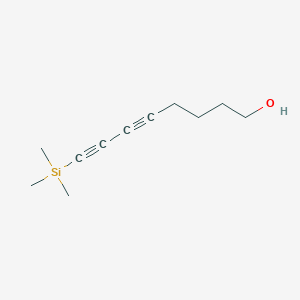
![(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13859083.png)
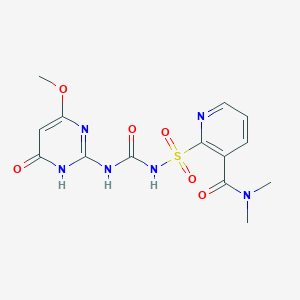
![Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13859086.png)
![Sodium 3-(Ethoxycarbonyl)-2',4'-difluoro-[1,1'-biphenyl]-4-yl Sulfate](/img/structure/B13859093.png)
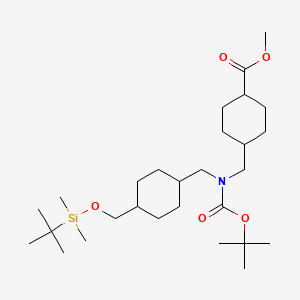
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid](/img/structure/B13859102.png)
![3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole](/img/structure/B13859107.png)
![5-[(4-Methoxyphenyl)-diphenylmethylamino-6-methoxy-9H-purin-9-yl]-13C2, 15N-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B13859111.png)
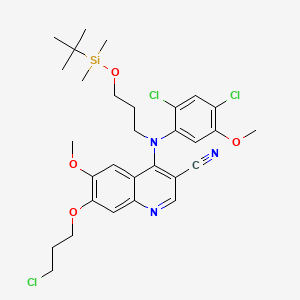
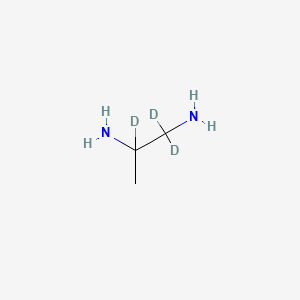
![5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B13859127.png)
